PHOSPHO1 Inhibitory Potency: ML086 vs. Unsubstituted Parent Analog 2a
ML086 (2q) inhibits recombinant human PHOSPHO1 with an IC50 of 0.14 µM (140 nM), representing a 6.7-fold improvement in potency over the unsubstituted benzoisothiazolone parent compound 2a, which exhibits an IC50 of 0.94 µM under identical assay conditions [1]. This gain in potency was achieved through structure-guided introduction of the 4,7-dimethoxy and 3-methyl-N-benzamide substituents onto the benzisothiazolone scaffold [1].
| Evidence Dimension | PHOSPHO1 IC50 |
|---|---|
| Target Compound Data | 0.14 µM (140 nM) |
| Comparator Or Baseline | 2a (unsubstituted benzisothiazolone): 0.94 µM |
| Quantified Difference | 6.7-fold more potent |
| Conditions | Recombinant human PHOSPHO1, 10-point 2-fold serial dilution in DMSO, duplicate dose-response [1] |
Why This Matters
A 6.7-fold potency advantage means ML086 achieves target engagement at substantially lower concentrations, reducing the risk of off-target effects in cell-based and ex vivo mineralization assays.
- [1] Stuart A. J. et al. Bioorg Med Chem Lett. 2014;24(17):4308-4311, Table 1. View Source
